Cas no 2728725-53-7 ((S)-3-Amino-N-methyl-4-phenylbutanamide hydrochloride)

(S)-3-Amino-N-methyl-4-phenylbutanamide hydrochloride structure
2728725-53-7 structure
Product Name:(S)-3-Amino-N-methyl-4-phenylbutanamide hydrochloride
CAS-nummer:2728725-53-7
MF:C11H17ClN2O
MW:228.718481779099
CID:6447429
PubChem ID:163277358
Update Time:2025-10-28

(S)-3-Amino-N-methyl-4-phenylbutanamide hydrochloride Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-3-Amino-N-methyl-4-phenylbutanamide hydrochloride
    • (3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride
    • 2728725-53-7
    • EN300-37007591
    • Inchi: 1S/C11H16N2O.ClH/c1-13-11(14)8-10(12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3,(H,13,14);1H/t10-;/m0./s1
    • InChI-sleutel: NAYXHUOUKPLKEW-PPHPATTJSA-N
    • LACHT: Cl.O=C(C[C@H](CC1C=CC=CC=1)N)NC

Berekende eigenschappen

  • Exacte massa: 228.1029409g/mol
  • Monoisotopische massa: 228.1029409g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 4
  • Complexiteit: 176
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 55.1Ų

(S)-3-Amino-N-methyl-4-phenylbutanamide hydrochloride Prijsmeer >>

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Enamine
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Enamine
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1PlusChem
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1PlusChem
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